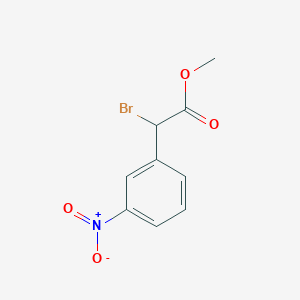

Methyl bromo(3-nitrophenyl)acetate

Description

Methyl bromo(3-nitrophenyl)acetate is an organic ester compound characterized by a bromine atom and a 3-nitrophenyl group attached to the alpha-carbon of the acetic acid backbone, with a methyl ester functional group. The combination of bromine (a strong leaving group) and the electron-withdrawing nitro group enhances reactivity, making it valuable in nucleophilic substitutions and electrophilic aromatic reactions. Applications likely span pharmaceuticals, agrochemicals, and materials science, similar to related nitro- and bromo-substituted esters .

Properties

CAS No. |

59511-05-6 |

|---|---|

Molecular Formula |

C9H8BrNO4 |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

methyl 2-bromo-2-(3-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14/h2-5,8H,1H3 |

InChI Key |

DWPKKAONFYKCSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl bromo(3-nitrophenyl)acetate is primarily used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize it to create derivatives that can exhibit enhanced biological activities or improved material properties.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly for its antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity: Similar nitro-substituted compounds have demonstrated efficacy against various bacterial strains. Studies indicate that this compound can inhibit the growth of pathogenic bacteria, suggesting its potential as a lead compound for new antimicrobial agents.

- Anticancer Potential: Research has highlighted the ability of nitro-substituted phenolic compounds to inhibit cancer cell proliferation. For instance, a study indicated that these compounds could induce apoptosis in colorectal cancer cells, with an IC50 value indicating effective concentrations for therapeutic applications.

- Anti-inflammatory Effects: The compound may modulate cytokine production and signaling pathways, potentially reducing inflammatory responses in cellular models.

Materials Science

In materials science, this compound is explored for its role in developing specialty chemicals and materials. Its reactivity allows it to be incorporated into polymer synthesis or as a precursor for creating functionalized materials with specific properties.

Case Study 1: Anticancer Activity

A study published in MDPI investigated the anticancer effects of this compound derivatives on colorectal cancer cells. The results showed significant inhibition of cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against various bacterial strains. The results indicated substantial inhibitory effects, supporting its potential use as an antimicrobial agent. The study emphasized the need for further exploration to understand the underlying mechanisms fully.

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Nitro Groups

Methyl (3-nitrophenyl)acetate (CAS 10268-12-9):

- Structure : Contains a nitro group at the 3-position of the phenyl ring but lacks bromine.

- Reactivity : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Its electron-withdrawing nature stabilizes intermediates in synthesis.

- Applications : Used as a pharmaceutical intermediate due to its ability to undergo reductions (e.g., nitro to amine) for drug candidate synthesis .

Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0):

- Structure : Features a bromine atom at the 3-position of the phenyl ring without a nitro group.

- Reactivity : Bromine acts as a directing group (ortho/para) and participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Utilized in material science and drug intermediates, leveraging bromine’s versatility in functionalization .

Methyl bromo(3-nitrophenyl)acetate :

- Structure : Combines bromine (on the alpha-carbon) and a 3-nitrophenyl group.

- Reactivity : Bromine enhances nucleophilic substitution (e.g., SN2), while the nitro group stabilizes transition states. Synergistic effects enable diverse transformations.

Functional Group Comparisons: Esters and Halogens

Methyl bromodifluoroacetate (CAS 683-98-7):

- Structure : Contains bromine and two fluorine atoms on the alpha-carbon.

- Physical Properties : Density (1.788 g/cm³), boiling point (87.3°C), and high vapor pressure (64.1 mmHg at 25°C) reflect its volatility .

- Applications : Used in fluorination reactions; contrasting with this compound, the aromatic nitro group would reduce volatility and increase thermal stability.

- (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate (CAS 1037088-68-8): Structure: Amino group replaces bromine on the alpha-carbon. Applications: The amino group enables peptide coupling and chiral synthesis, highlighting how bromine vs. amino substituents dictate divergent synthetic pathways (e.g., nucleophilic vs. nucleophilic/acid-base reactivity) .

Structural Complexity and Pharmacological Relevance

- Methyl 2-(4-chloro-2-(3-nitrophenyl)piperidin-1-yl)acetate 3f (from ):

- Structure : Incorporates a 3-nitrophenyl group into a piperidine ring, with chlorine and ester functionalities.

- Reactivity : Demonstrates how nitro groups enhance electrophilic character in heterocyclic systems. The chlorine atom further modulates electronic properties, influencing drug candidate optimization .

Preparation Methods

Reaction Pathway

-

Starting Material : 2-Chloro-4-bromo-6-nitrotoluene (or similar nitro-bromo-chlorotoluene derivatives).

-

Reaction with Sodium :

-

The substrate reacts with sodium metal in cyclohexane to form a sodium cresyl intermediate.

-

Rearrangement at elevated temperatures (40–150°C) generates benzyl sodium.

-

-

Carbonation : CO₂ gas is introduced to yield sodium 4-bromo-2-nitrophenylacetate.

-

Esterification : Methanol is added to protonate the sodium salt, forming methyl 4-bromo-2-nitrophenylacetate.

Key Conditions

Advantages : High yield, regioselective placement of substituents.

Limitations : Requires precise temperature control during sodium reactions.

Nucleophilic Aromatic Substitution (NAS)

| Parameter | Value |

|---|---|

| Solvent | Toluene, CHCl₃ |

| Temperature | 70°C |

| Catalyst | PTSA |

| Brominating Agent | NBS |

Advantages : Mild conditions, scalable.

Limitations : Risk of over-bromination with bulky substituents.

Multi-Step Synthesis via Nitration and Bromination

This approach separates nitration and bromination steps to ensure regioselectivity.

Reaction Pathway

Example Protocol

Key Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | Br₂, radical initiator | 70–100°C | 80–90% |

| Nitration | HNO₃ (98%), Ac₂O | 0–10°C | 60–70% |

Advantages : Sequential functionalization improves control.

Limitations : Requires inert solvents to prevent side reactions.

Direct Bromination of Nitrophenylacetic Acid Derivatives

This method uses SeO₂-mediated bromination for α,β-unsaturated systems, but applicability to phenylacetic esters is limited.

Reaction Pathway

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 70°C |

| Catalyst | PTSA |

| Brominating Agent | NBS |

Advantages : High regioselectivity for electron-deficient systems.

Limitations : Requires SeO₂, which is toxic and challenging to handle.

Industrial-Scale Production

Large-scale methods prioritize cost and safety, often using continuous flow systems.

Reaction Pathway

Key Conditions

Advantages : High throughput, reproducibility.

Limitations : Requires specialized equipment.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Sodium-mediated | Na, CO₂ | 94–96% | High | Moderate |

| NAS | NBS, PTSA | 85–90% | Moderate | High |

| Multi-step | HNO₃, Br₂ | 60–70% | Low | Low |

| SeO₂-mediated | SeO₂, NBS | 75–85% | High | Moderate |

| Industrial | NBS, AIBN | 88–95% | Moderate | High |

Critical Challenges and Solutions

Q & A

Basic: What are the common synthetic routes for Methyl bromo(3-nitrophenyl)acetate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves:

- Bromination of methyl (3-nitrophenyl)acetate using brominating agents (e.g., NBS or Br₂ in CCl₄), with optimization via temperature control (0–25°C) and catalytic Lewis acids (e.g., AlCl₃) .

- Esterification of bromo(3-nitrophenyl)acetic acid with methanol under acid catalysis (H₂SO₄ or TsOH), requiring anhydrous conditions to avoid hydrolysis .

Key parameters for yield optimization : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., di-brominated derivatives) .

- Use excess brominating agent (1.2–1.5 equiv.) and inert atmosphere to prevent oxidation of the nitro group .

Advanced: How does the electron-withdrawing nitro group at the 3-position influence reactivity in nucleophilic substitution reactions?

Answer:

The nitro group:

- Enhances electrophilicity at the α-carbon by stabilizing the transition state through resonance withdrawal, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols) .

- Directs regioselectivity in aromatic substitution, as seen in cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromide acts as a leaving group .

Experimental validation : - Compare kinetic data with non-nitrated analogs (e.g., methyl bromophenylacetate) using NMR reaction monitoring .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify α-bromo ester protons (δ 4.5–5.0 ppm) and nitro group deshielding effects on aromatic protons .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and bromine isotope patterns .

Advanced: What are the challenges in enantiomeric separation of this compound derivatives, and what resolution methods are effective?

Answer:

Challenges :

- Low inherent chirality in the ester group necessitates chiral auxiliaries or derivatization .

Methods : - Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective hydrolysis of one enantiomer .

Basic: How can impurities in this compound be identified and quantified?

Answer:

- HPLC-PDA/MS : Detect organic impurities (e.g., unreacted starting material, di-brominated byproducts) with reverse-phase C18 columns and gradient elution (ACN/water) .

- Limits : Total impurities should be <0.5% per ICH guidelines, quantified via external calibration curves .

Advanced: How can computational tools predict and optimize reaction pathways for synthesizing this compound derivatives?

Answer:

- DFT Calculations : Model transition states for bromination or substitution reactions to predict regioselectivity and activation energies .

- Retrosynthetic Software (e.g., Pistachio): Propose viable routes using databases like Reaxys to prioritize high-yield steps .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 100°C, forming 3-nitrophenylacetic acid and methyl bromide .

- Light Sensitivity : Store in amber vials at 2–8°C to prevent radical-mediated degradation .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid ester hydrolysis in humid environments .

Advanced: How is this compound utilized in multicomponent reactions for heterocyclic synthesis?

Answer:

- Example : React with thiourea and aldehydes in a Hantzsch thiazole synthesis, leveraging the bromide as a leaving group .

- Mechanism : The α-bromo ester participates in nucleophilic attack, followed by cyclization to form thiazole cores .

Basic: What biological screening applications exist for this compound derivatives?

Answer:

- Antimicrobial Studies : Derivatives tested against Gram-positive bacteria (e.g., S. aureus) via microbroth dilution assays .

- Enzyme Inhibition : Act as acetylcholinesterase inhibitors in kinetic assays using Ellman’s method .

Advanced: What strategies mitigate hazards when handling this compound in large-scale reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.